1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For the related compound “1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-ol”, the predicted boiling point is 274.5±35.0 °C, and the predicted density is 1.363±0.06 g/cm3 .
Scientific Research Applications
Synthesis of Nitenpyram
- N-(6-chloro-3-pyridyl)methyl-N-ethylamine, a close derivative, serves as an important intermediate for the synthesis of nitenpyram, an insecticide. The synthesis involves specific reaction conditions to achieve a high yield of 95% (Zhang Hai-bin, 2004).
Thrombin Inhibition
- 2-(2-Chloro-6-fluorophenyl)acetamides, which include structures related to the query chemical, act as potent thrombin inhibitors. They are particularly effective when including a 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine substituent (L. Lee et al., 2007).
Antitumor Activity
- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including compounds related to the query chemical, have been investigated for their in vitro antitumor activity. Some compounds demonstrated significant potency against a panel of 12 cell lines (Catalin V. Maftei et al., 2016).
Synthesis of Optically Active Triamines
- Research on the synthesis of new optically active triamines derived from similar compounds has been conducted. This includes studying their equilibrium behavior in solution and CuII complex formation, relevant in chemical analysis (K. Bernauer et al., 1993).
Catalysis in Transfer Hydrogenation
- Chiral synthons based on similar compounds have been synthesized and used in catalysis, particularly in asymmetric transfer hydrogenation of ketones. This has implications in the field of organic synthesis and pharmaceutical manufacturing (Robert T. Kumah et al., 2019).
Catalyst Development
- Compounds derived from similar structures have been used in the synthesis of palladium complexes, which act as catalysts in processes like ethylene dimerization. This research contributes to the field of catalysis and material science (George S. Nyamato et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)5-2-3-6(8(10,11)12)14-7(5)9/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOBDQRDNMGLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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